(四氢呋喃-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Tetrahydrofuran-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to interact with diols and strong Lewis bases, which leads to their utility in various applications .

Molecular Structure Analysis

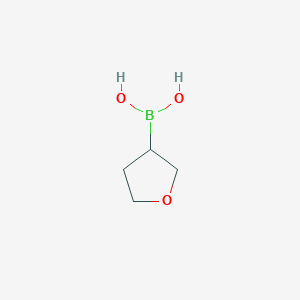

The molecular structure of “(Tetrahydrofuran-3-yl)boronic acid” includes a tetrahydrofuran ring attached to a boronic acid group . The exact molecular weight and other physical properties can vary depending on the specific compound .Chemical Reactions Analysis

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in various sensing applications . Additionally, boronic acids have been used in reactions involving proteins and for the electrophoresis of glycated molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various factors . For example, the presence of polyols can affect the physical and chemical properties of boronic acids .科学研究应用

Sensing Applications

(Tetrahydrofuran-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. It allows for the detection at the interface of the sensing material or within the bulk sample.

Biological Labelling

The compound’s interaction with diols also enables its use in biological labelling. It can be used to label proteins, cells, and other biological molecules, facilitating their identification and tracking during various biological processes .

Protein Manipulation and Modification

Researchers utilize (Tetrahydrofuran-3-yl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for studying protein interactions and dynamics .

Separation Technologies

In the field of separation technologies, (Tetrahydrofuran-3-yl)boronic acid plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of different types of molecules based on their charge and size .

Development of Therapeutics

The compound is also involved in the development of therapeutics. Its properties are exploited to create molecules that can interfere with signaling pathways, inhibit enzymes, or be used in cell delivery systems .

Analytical Methods

(Tetrahydrofuran-3-yl)boronic acid: is used as a building material for microparticles in analytical methods. These microparticles can be employed in various assays and detection systems to analyze biological and chemical samples .

安全和危害

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, can pose various safety hazards. They are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed, cause serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and are suspected of causing cancer .

未来方向

Boronic acids are increasingly being used in diverse areas of research . They have shown potential in various applications, including sensing, therapeutics, and material chemistry . The future of boronic acid research is likely to involve further exploration of these applications, as well as the development of new chemistries using boron .

属性

IUPAC Name |

oxolan-3-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSKLMCHCHFQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593676 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydrofuran-3-yl)boronic acid | |

CAS RN |

260369-10-6 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)